molecular formula C11H8N2O B1674173 Fuberidazole CAS No. 3878-19-1

Fuberidazole

Cat. No.: B1674173
CAS No.: 3878-19-1
M. Wt: 184.19 g/mol
InChI Key: UYJUZNLFJAWNEZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Fuberidazole behaves as an amine, which are chemical bases that neutralize acids to form salts plus water This property allows it to participate in biochemical reactions, particularly those involving acid-base interactions

Cellular Effects

This compound has been shown to have cytotoxic properties, particularly against hypoxic cancer cells . In vitro studies have shown that certain derivatives of this compound can induce apoptosis, DNA damage, and inhibit proliferation in hypoxic cancer cells

Molecular Mechanism

It is known that this compound and other benzimidazoles exert their fungicidal effects by inhibiting the assembly of beta-tubulin during mitosis, thereby preventing cell division . This mechanism could potentially explain this compound’s cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

It has been reported that this compound is slightly mobile in the environment, suggesting that it may degrade over time .

Metabolic Pathways

It has been suggested that this compound is metabolized in wheat in a similar manner to how it is metabolized in rats

Transport and Distribution

It has been suggested that this compound is slightly mobile in the environment, which could potentially influence its transport and distribution within cells and tissues .

Subcellular Localization

Given that this compound is known to inhibit the assembly of beta-tubulin during mitosis , it is likely that it localizes to the cytoplasm where tubulin is found.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fuberidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with furfural in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Fuberidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce reduced benzimidazole derivatives .

Comparison with Similar Compounds

Fuberidazole belongs to the benzimidazole class of compounds, which includes several other notable fungicides and anticancer agents:

Uniqueness of this compound: this compound’s unique structure, featuring a furan ring attached to the benzimidazole core, distinguishes it from other benzimidazole derivatives. This structural feature contributes to its specific biological activities and potential as an anticancer agent .

Properties

IUPAC Name

2-(furan-2-yl)-1H-benzimidazole
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InChI

InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13)
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InChI Key

UYJUZNLFJAWNEZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3
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Molecular Formula

C11H8N2O
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DSSTOX Substance ID

DTXSID4041995
Record name Fuberidazole
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Molecular Weight

184.19 g/mol
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Physical Description

Fuberidazole is a crystalline powder. Used in cereal seed dressing and fungicidal non-mercurial seed dressing with special action against fusarium. Not registered as a pesticide in the U.S. (EPA, 1998)
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CAS No.

3878-19-1
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Melting Point

536 to 550 °F decomposes (EPA, 1998)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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